Cas no 2160200-22-4 (3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid)
3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2160200-22-4
- EN300-816739
- 3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid
- 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid
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- Inchi: 1S/C14H27NO4/c1-10(2)7-6-8-11(9-12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)
- InChI Key: JOJLHOJHSFSNAT-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)CCCC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 273.19400834g/mol
- Monoisotopic Mass: 273.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 75.6Ų
3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-816739-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 0.05g |
$1068.0 | 2025-02-21 | |
| Enamine | EN300-816739-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 0.1g |
$1119.0 | 2025-02-21 | |
| Enamine | EN300-816739-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 0.25g |
$1170.0 | 2025-02-21 | |
| Enamine | EN300-816739-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 0.5g |
$1221.0 | 2025-02-21 | |
| Enamine | EN300-816739-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 1.0g |
$1272.0 | 2025-02-21 | |
| Enamine | EN300-816739-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 2.5g |
$2492.0 | 2025-02-21 | |
| Enamine | EN300-816739-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 5.0g |
$3687.0 | 2025-02-21 | |
| Enamine | EN300-816739-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 95.0% | 10.0g |
$5467.0 | 2025-02-21 | |
| Enamine | EN300-816739-1g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 1g |
$1272.0 | 2023-09-02 | ||
| Enamine | EN300-816739-5g |
3-{[(tert-butoxy)carbonyl]amino}-7-methyloctanoic acid |
2160200-22-4 | 5g |
$3687.0 | 2023-09-02 |
3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid
Introduction to 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic Acid (CAS No. 2160200-22-4)
3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid, with the chemical identifier CAS No. 2160200-22-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its tert-butoxycarbonylamino functional group and a unique octanoic acid backbone, plays a crucial role in the synthesis of various bioactive molecules. Its structural properties make it an invaluable intermediate in the creation of peptidomimetics and other therapeutic agents.
The tert-butoxycarbonylamino moiety is particularly noteworthy due to its stability and reactivity, which are essential for protecting groups in peptide synthesis. This feature ensures that the compound remains inert under various reaction conditions until it is specifically cleaved, allowing for precise control over the synthesis process. The presence of the 7-methyloctanoic acid side chain further enhances its utility by providing a flexible and functionalizable structure that can be incorporated into more complex molecular frameworks.
In recent years, there has been a surge in research focused on developing novel peptidomimetics that mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation and immunogenicity. Compounds like 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid are instrumental in this endeavor. They serve as building blocks for creating peptidomimetics with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. The ability to modify both the backbone and side chains of these molecules allows researchers to fine-tune their interactions with biological targets, leading to more effective therapeutic outcomes.
One of the most compelling applications of this compound is in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and infectious disorders. By designing peptidomimetics that specifically inhibit these enzymes, researchers can develop targeted therapies that address the root causes of these conditions. The structural versatility of 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid makes it an ideal candidate for such applications, allowing for the creation of inhibitors with high specificity and potency.
The compound's utility extends beyond protease inhibition. It has also been explored in the development of vaccines and immunomodulators. Peptidomimetics derived from this intermediate have shown promise in eliciting strong immune responses while minimizing adverse effects. This is particularly relevant in the context of emerging infectious diseases, where rapid and effective vaccine development is paramount.
In addition to its pharmaceutical applications, 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid has found use in materials science and biotechnology. Its unique structural features make it a valuable component in the synthesis of functional polymers and coatings that exhibit enhanced mechanical strength and biocompatibility. These materials are being explored for use in medical implants and tissue engineering applications, where their ability to interact with biological systems is crucial.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and continuous flow chemistry, have been employed to optimize the production process. These methods not only improve efficiency but also reduce waste, making them more environmentally sustainable.
The latest research on 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid highlights its potential in addressing unmet medical needs through innovative drug design. Studies have demonstrated its effectiveness in preclinical models for various therapeutic indications, including inflammation, neurodegenerative diseases, and metabolic disorders. These findings underscore the importance of continued research into this compound and its derivatives.
The future prospects for 3-{(tert-butoxy)carbonylamino}-7-methyloctanoic acid are promising, with ongoing investigations focusing on expanding its synthetic utility and exploring new applications. Collaborative efforts between academia and industry are expected to drive further advancements, leading to novel therapeutics that improve patient outcomes worldwide.
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